5,7-Dibromo-2,3-dihydrobenzofuran
Description
5,7-Dibromo-2,3-dihydrobenzofuran (CAS: 123266-59-1) is a brominated derivative of 2,3-dihydrobenzofuran, featuring bromine atoms at the 5- and 7-positions of the aromatic ring. Its molecular formula is C₈H₆Br₂O, with a molecular weight of 286.94 g/mol (calculated). The dihydrobenzofuran core consists of a fused benzene and furan ring system, where the furan moiety is partially saturated (positions 2 and 3), conferring distinct electronic and steric properties compared to fully aromatic benzofurans. This compound is commercially available in high purity (98%) and is utilized as a synthetic intermediate in pharmaceuticals and materials science .
Properties
IUPAC Name |
5,7-dibromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJUJHJJZMVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381284 | |
| Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123266-59-1 | |
| Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Phenoxyethanol
Sodium phenate and 2-chloroethanol react under controlled conditions with a mixed copper chloride (CuCl₂) and ferric chloride (FeCl₃) catalyst. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5–7 wt% CuCl₂/FeCl₃ |
| Temperature | 60–80°C |
| Reaction time | 4–6 hours |
| Yield | 78–82% |
This step achieves nucleophilic substitution, forming 2-phenoxyethanol. The CuCl₂/FeCl₃ system enhances reaction efficiency by lowering activation energy and minimizing byproducts like diaryl ethers.
Cyclization to 2,3-Dihydrobenzofuran
2-Phenoxyethanol undergoes intramolecular cyclization using zinc chloride (ZnCl₂) and manganous chloride (MnCl₂) as co-catalysts:
| Parameter | Value |
|---|---|
| Catalyst loading | 10–12 wt% ZnCl₂/MnCl₂ |
| Temperature | 120–140°C |
| Reaction time | 3–5 hours |
| Yield | 85–88% |
The MnCl₂ additive mitigates side reactions such as polymerization, improving selectivity. Fractional distillation at 88–90°C isolates the product with >97% purity (GC analysis).
Bromination Strategies for 5,7-Dibromo Substitution
Introducing bromine atoms at the 5- and 7-positions of 2,3-dihydrobenzofuran requires electrophilic aromatic substitution (EAS). The oxygen atom in the furan ring activates the ortho and para positions, but steric and electronic factors favor meta substitution in this case.
Direct Bromination with Molecular Bromine
A common approach involves refluxing 2,3-dihydrobenzofuran with bromine (Br₂) in acetic acid:
| Parameter | Value |
|---|---|
| Br₂ stoichiometry | 2.2 equivalents |
| Solvent | Glacial acetic acid |
| Temperature | 60–70°C |
| Reaction time | 8–12 hours |
| Yield | 65–70% |
The reaction proceeds via in situ generation of Br⁺ ions, which attack the electron-rich aromatic ring. Excess Br₂ ensures complete di-substitution, though over-bromination is minimized by controlling temperature.
Catalytic Bromination Using N-Bromosuccinimide (NBS)
NBS offers a safer alternative to molecular bromine, particularly in industrial settings:
| Parameter | Value |
|---|---|
| NBS stoichiometry | 2.5 equivalents |
| Catalyst | FeCl₃ (1.5 wt%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25–30°C |
| Reaction time | 24–36 hours |
| Yield | 72–75% |
FeCl₃ polarizes the NBS molecule, generating a bromine radical that selectively targets the 5- and 7-positions due to resonance stabilization from the furan oxygen.
Comparative Analysis of Bromination Methods
The choice between Br₂ and NBS involves trade-offs in safety, cost, and scalability:
| Metric | Br₂ Method | NBS Method |
|---|---|---|
| Reaction hazard | High (toxic vapors) | Moderate |
| Byproduct formation | HBr gas | Succinimide |
| Scalability | Industrial | Lab-scale |
| Cost per kilogram | $120–$150 | $300–$350 |
While Br₂ is more economical for bulk production, NBS is preferred in research settings for its controllability and reduced hazard profile.
Purification and Characterization
Post-bromination, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). Key characterization data includes:
Industrial-Scale Optimization
Recent advances focus on solvent recovery and catalyst recycling:
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzofuran ring.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated benzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzofuran derivatives.
Oxidation Reactions: Products include oxidized forms of benzofuran, such as benzofuranones.
Reduction Reactions: Products include debrominated benzofuran derivatives.
Scientific Research Applications
5,7-Dibromo-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of dihydrobenzofuran and benzofuran derivatives allows for targeted applications. Below is a detailed comparison of 5,7-Dibromo-2,3-dihydrobenzofuran with structurally related compounds:
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Position and Reactivity :
- Bromine at 5,7-positions in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the activation of aromatic carbons for metal catalysis . In contrast, 4-Bromo-2,3-dihydrobenzofuran is tailored for synthesizing melatonin agonists, where the bromine position directs regioselective functionalization .
Electronic Effects :
- Fluorine substitution in 5,7-Difluorobenzo[b]furan-3(2H)-one increases electron deficiency, making it suitable for charge-transfer materials. Bromine, being bulkier and less electronegative, prioritizes steric effects in this compound .
Aromatic vs. Dihydro Core :
- The dihydrobenzofuran structure (e.g., this compound) introduces partial saturation, reducing conjugation and altering reactivity compared to fully aromatic analogs like 5,7-Dibromo-3-methylbenzofuran .
Biological Activity: Hydroxyl and methyl substituents in 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran and Ophiopogonanone H confer antioxidant and anti-inflammatory properties, unlike brominated derivatives, which are primarily synthetic intermediates .
Biological Activity
5,7-Dibromo-2,3-dihydrobenzofuran (DBDF) is a compound belonging to the benzofuran family, characterized by its unique structure that includes two bromine atoms at the 5th and 7th positions. This structural feature significantly influences its chemical reactivity and biological activity. Research has shown that DBDF exhibits a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₉Br₂O
- Molecular Weight : 277.94 g/mol
- CAS Number : 123266-59-1
The presence of bromine atoms enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
DBDF has been investigated for its antimicrobial properties. Studies indicate that benzofuran derivatives can exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of DBDF
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Bacillus subtilis | Strong |
Anticancer Properties
Research has highlighted the potential of DBDF as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Kim et al. showed that DBDF exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells with an IC₅₀ value around 50 µM. The compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins.
Table 2: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 | 50 | Apoptosis via caspase activation | |
| HCT116 | 100 | Cell cycle arrest and apoptosis | |
| SW480 | 90 | Induction of mitochondrial-mediated apoptosis |
Antioxidant Activity
DBDF also shows promising antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative stress-related diseases.
Table 3: Antioxidant Capacity
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of DBDF suggests improved bioavailability due to its structural characteristics. Recent studies indicate that modifications in the benzofuran structure can enhance absorption and distribution in biological systems, allowing for effective therapeutic dosing.
Q & A
Q. What are the standard synthetic routes for 5,7-Dibromo-2,3-dihydrobenzofuran, and how can reaction conditions be optimized?
The synthesis of brominated dihydrobenzofuran derivatives typically involves halogenation of the parent dihydrobenzofuran scaffold. For 5,7-dibromo substitution, direct electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) is a common approach. However, regioselectivity must be controlled to avoid over-bromination. Alternative routes include palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) using pre-functionalized boronic acids or stannanes . Solvent choice (e.g., DMF vs. 1,4-dioxane) and temperature (40–80°C) significantly impact yield, as demonstrated in silver-catalyzed cyclization reactions for related dihydrobenzofurans .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves bond angles (e.g., C–Br bond lengths ~1.9 Å) and dihedral angles to confirm regiochemistry .
- NMR spectroscopy : and NMR identify substituent effects (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 533.16 for C₈H₆Br₂O) .
Q. How can researchers mitigate competing side reactions during bromination?
To minimize polybromination or ring-opening side reactions:
- Use stoichiometric control (e.g., 2.1 eq Br₂ for di-substitution).
- Employ directing groups (e.g., methoxy or acetyl groups) to enhance regioselectivity .
- Monitor reaction progress via TLC or in situ FTIR to detect intermediates .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Chiral induction can be achieved using bifunctional catalysts. For example, tertiary amine-thiourea catalysts promote intramolecular Michael additions with up to 95% enantiomeric excess (e.g., trans-2,3-dihydrobenzofurans) . Copper/SPDO systems also enable [3+2] cycloadditions for 2-aryl-dihydrobenzofurans, adaptable to brominated analogs by substituting aryl boronic acids with brominated substrates .
Q. How do computational methods aid in predicting the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins (e.g., fungal enzymes or viral proteases). ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic properties, such as logP (~3.5 for optimal membrane permeability) and CYP450 inhibition risks . Density functional theory (DFT) calculations further optimize substituent effects on electronic properties .
Q. What structural features of this compound contribute to its antioxidant activity?
The dihydrobenzofuran core stabilizes radical intermediates via resonance, while bromine atoms enhance electrophilicity for radical scavenging. Comparative studies with 2,3,4-trimethyl-5,7-dihydroxy analogs (IC₅₀ ~10 µM in DPPH assays) suggest hydroxyl groups at C5/C7 are critical, but bromine may modulate redox potentials .
Q. How can crystallographic data resolve contradictions in reported diastereomer ratios?
X-ray diffraction (XRD) unambiguously assigns stereochemistry. For example, conflicting diastereomer ratios (e.g., 96:4 vs. 85:15 dr) in cyclization reactions may arise from solvent polarity (e.g., DMSO vs. toluene) or catalyst loading. Refinement of unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks can validate structural assignments .
Methodological Insights
Q. Designing a protocol for Pd-mediated functionalization of this compound
- Substrate preparation : Start with 4-bromo-2,3-dihydrobenzofuran (synthesized via microbial hydroxylation ).
- Coupling conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and aryl boronic acids in THF/H₂O (3:1) at 80°C for 12 h.
- Workup : Purify via column chromatography (hexane/EtOAc 4:1) and characterize by NMR for fluorinated analogs .
Q. Troubleshooting low yields in silver-catalyzed cyclization
- Catalyst selection : Ag₂CO₃ outperforms AgNO₃ in 1,4-dioxane (75% yield vs. <40%) .
- Ligand effects : Bidentate ligands (e.g., L1 in ) enhance regioselectivity.
- Temperature optimization : Reactions at 40°C minimize decomposition vs. 80°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
